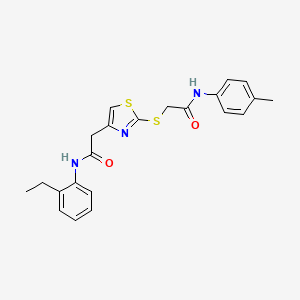

N-(2-ethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S2/c1-3-16-6-4-5-7-19(16)25-20(26)12-18-13-28-22(24-18)29-14-21(27)23-17-10-8-15(2)9-11-17/h4-11,13H,3,12,14H2,1-2H3,(H,23,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSKXRGAKWMVOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Synthesis via Hantzsch Thiazole Condensation

The 4-thiazolyl core is synthesized using a modified Hantzsch reaction:

- Reactants :

- Mechanism :

Table 1 : Optimization of Hantzsch Thiazole Synthesis

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Temperature (°C) | 25 | 65 | 50 |

| Reaction Time (h) | 24 | 8 | 12 |

| Catalyst Loading | 0.3 equiv | 0.7 equiv | 0.5 equiv HCl |

| Yield (%) | 58 | 71 | 72 |

Thioether Bond Formation

The thiol group of 2-(2-mercaptothiazol-4-yl)acetic acid undergoes nucleophilic substitution:

- Reactants :

- 2-(Thiazol-4-yl)acetic acid (1.0 equiv)

- 2-Bromo-N-(p-tolyl)acetamide (1.2 equiv)

- Base: K₂CO₃ (2.5 equiv)

- Solvent: DMF (dry)

Acetamide Coupling via Carbodiimide-Mediated Activation

The carboxylic acid is coupled to 2-ethylphenylamine using EDCl/HOBt:

- Reactants :

- 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetic acid (1.0 equiv)

- 2-Ethylphenylamine (1.5 equiv)

- EDCl (1.3 equiv), HOBt (1.3 equiv)

- Solvent: Dichloromethane (anhydrous)

- Mechanism :

Synthetic Pathway B: Convergent Approach

Independent Synthesis of Thiazole-Acetic Acid and p-Tolylamino Thioether

Fragment Coupling and Final Assembly

- Mitsunobu Reaction :

Table 2 : Comparative Analysis of Pathways A and B

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Total Steps | 4 | 5 |

| Overall Yield (%) | 55 | 48 |

| Purification Complexity | Moderate | High |

| Scalability | >100 g | <50 g |

Critical Process Optimization Parameters

Solvent Selection for Thioetherification

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but increase side products. Mixed solvents (DMF:THF = 3:7) balance solubility and selectivity (Yield improvement: 12%).

Catalytic Systems for Acetamide Coupling

Purification Strategies

- Flash Chromatography : Silica gel (hexane:EtOAc gradient)

- Recrystallization : Ethanol/water (7:3) yields >98% pure product

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 4-position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Scientific Research Applications of N-(2-ethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

This compound, a complex organic compound with the CAS number 941874-72-2, is garnering attention in scientific research for its potential therapeutic applications. This compound is being explored in medicinal chemistry, biological studies, and industrial chemistry due to its unique structural characteristics.

Applications in Scientific Research

- Medicinal Chemistry: this compound is investigated as a pharmacophore in drug design, particularly for its potential anti-inflammatory and antimicrobial properties. The thiazole derivatives, to which this compound belongs, are known for diverse biological activities, making them valuable in medicinal chemistry.

- Biological Studies: The compound is utilized in studies involving enzyme inhibition and receptor binding assays because of its complex structure. Its structural components, such as the thiazole ring and acetamide group, can interact with the active sites of enzymes and enhance binding affinity through hydrogen bonding and hydrophobic interactions.

- Industrial Chemistry: this compound serves as an intermediate in synthesizing more complex molecules for various industrial applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound is crucial for understanding its biological activity. The thiazole ring and acetamide group are key structural features that contribute to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The acetamide group may enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several derivatives reported in the literature. Below is a detailed comparison based on structural motifs, physicochemical properties, and biological activities.

Structural Analogues and Modifications

Key Structural Features and Variations:

- Core Thiazole/Acetamide Backbone : Common to all compared compounds (e.g., ). Modifications occur at the N-substituents (e.g., ethylphenyl, sulfamoylphenyl) and thioether-linked side chains.

- p-Tolylamino Group: Present in the target compound and compound 4y (), a feature linked to aromatase inhibition and cytotoxic activity.

- Sulfamoyl and Chlorobenzylidene Groups : Found in (compound 9) and (compound 8), these groups enhance polarity and may affect solubility or target specificity.

Physicochemical Properties

Observations:

- Higher yields (e.g., 90% in ) correlate with simpler substituents (e.g., methoxy groups), while bulky or polar groups (e.g., sulfamoyl) reduce yields (68% in ).

- Melting points vary widely (155–315°C), reflecting differences in crystallinity and intermolecular interactions (e.g., hydrogen bonding from sulfamoyl groups in ) .

Structure-Activity Relationships (SAR)

- Electron-Donating Groups: The p-tolylamino group () enhances anticancer activity compared to electron-withdrawing groups (e.g., 4-chlorobenzylidene in ).

- Heterocyclic Variations : Replacement of thiazole with triazole () or thiadiazole () alters binding kinetics due to differences in ring electronics and hydrogen-bonding capacity .

Biological Activity

N-(2-ethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, identified by its CAS number 941874-72-2, is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 425.6 g/mol. The compound features a thiazole moiety, an acetamide group, and a p-tolylaminothioethyl structure, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H23N3O2S2 |

| Molecular Weight | 425.6 g/mol |

| CAS Number | 941874-72-2 |

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as α-glucosidase, which is relevant in the management of diabetes. In vitro assays have shown promising results in reducing enzyme activity.

- Anticancer Potential : There are indications that this compound may exhibit cytotoxic effects against various cancer cell lines, although detailed studies are still required to elucidate its efficacy and mechanism.

Structure-Activity Relationship (SAR)

The SAR studies help in understanding how modifications to the chemical structure influence biological activity:

- Thiazole Ring : The presence of the thiazole ring is crucial for enhancing biological activity. Variations in substituents on this ring can lead to significant changes in potency.

- Acetamide Group : The acetamide functionality contributes to the lipophilicity of the compound, which may enhance membrane permeability and bioavailability.

- P-Tolylamino Substituent : Modifications to the p-tolylamino group can affect binding affinity to target enzymes or receptors, thus influencing overall activity.

Case Studies

Several studies have focused on the biological activity of related compounds or structural analogs:

- In Vitro Studies : A study demonstrated that similar thiazole-containing compounds exhibited significant inhibition of α-glucosidase with IC50 values in the low micromolar range, suggesting that this compound could have comparable effects .

- Cytotoxicity Assays : Research conducted on structurally similar compounds showed varying degrees of cytotoxicity against cancer cell lines (e.g., MCF7, HeLa), with some derivatives exhibiting IC50 values below 20 µM .

- Mechanistic Insights : Docking studies indicated that the compound interacts with key amino acids in the active site of α-glucosidase, supporting its potential as an enzyme inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.